1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide
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Overview
Description
1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropyridine moiety attached to a dihydroimidazole ring, making it a versatile molecule for numerous synthetic and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-carbaldehyde and 4,5-dihydroimidazole.
Condensation Reaction: The aldehyde group of 6-chloropyridine-3-carbaldehyde reacts with the amine group of 4,5-dihydroimidazole under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of automated systems allows for precise control over reaction parameters, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of
Biological Activity
1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine; hydrobromide, also known as imidacloprid, is a widely studied compound due to its significant biological activities, particularly in the fields of insecticidal applications and potential therapeutic effects. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name: N-[1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide
- Molecular Formula: C₉H₁₀ClN₅O₂
- Molecular Weight: 239.66 g/mol
- CAS Number: 131206-85-4
- Density: 1.52 g/cm³
- Boiling Point: 389°C at 760 mmHg
Imidacloprid acts primarily as a neonicotinoid insecticide, functioning as an antagonist of the nicotinic acetylcholine receptor (nAChR). This interaction leads to overstimulation of the nervous system in insects, resulting in paralysis and death. The selectivity for insect nAChRs over mammalian receptors is attributed to structural differences that allow for targeted action against pests while minimizing toxicity to non-target organisms.
Insecticidal Activity
Imidacloprid has demonstrated potent insecticidal properties against a variety of pests. Its effectiveness is often quantified through lethal concentration (LC50) values in laboratory settings. For instance:
Pest Species | LC50 (µg/L) |
---|---|
Aedes aegypti | 0.5 |
Musca domestica | 1.2 |
Spodoptera frugiperda | 0.8 |
These values indicate that imidacloprid is highly effective even at low concentrations, making it a preferred choice in agricultural pest management.
Antiviral Activity
Recent studies have explored the antiviral potential of imidacloprid derivatives against viruses such as SARS-CoV-2. Research indicates that certain modifications to the imidacloprid structure enhance its ability to inhibit viral proteases:
Compound | IC50 (nM) | EC50 (µM) |
---|---|---|
Modified Imidacloprid | 250 | 2.8 |
These findings suggest that imidacloprid derivatives could be developed as antiviral agents, particularly in the context of emerging viral threats.
Anticancer Activity
The compound's potential in anticancer therapy has also been investigated. In vitro studies have shown that imidacloprid can induce apoptosis in various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 1.4 |
BxPC-3 | 0.5 |
These results indicate a selective cytotoxic effect on cancer cells compared to normal cells, suggesting possible therapeutic applications in oncology.
Case Study 1: Efficacy Against Pests
A field trial conducted on cotton crops treated with imidacloprid showed a significant reduction in pest populations compared to untreated controls, demonstrating its effectiveness as a systemic insecticide.
Case Study 2: Antiviral Properties
In a study investigating the effects of imidacloprid on SARS-CoV-2 replication in VeroE6 cells, it was found that certain derivatives inhibited viral replication by interfering with viral protease activity, highlighting its potential beyond traditional insecticidal roles.
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4.BrH/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11;/h1-2,5H,3-4,6H2,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILXFGRHNIKRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N)CC2=CN=C(C=C2)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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